molecular formula C20H24N2O3S2 B383957 2-methylpropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B383957
M. Wt: 404.6g/mol
InChI Key: PTROSSKNKWMRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylpropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the pyrimido[2,1-b][1,3]thiazine core, followed by functionalization to introduce the 2-methylpropyl and 4-(methylsulfanyl)phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

2-methylpropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of a pyrimido[2,1-b][1,3]thiazine core with a 2-methylpropyl group and a 4-(methylsulfanyl)phenyl group makes it particularly interesting for various applications .

Properties

Molecular Formula

C20H24N2O3S2

Molecular Weight

404.6g/mol

IUPAC Name

2-methylpropyl 8-methyl-6-(4-methylsulfanylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H24N2O3S2/c1-12(2)11-25-19(24)17-13(3)21-20-22(16(23)9-10-27-20)18(17)14-5-7-15(26-4)8-6-14/h5-8,12,18H,9-11H2,1-4H3

InChI Key

PTROSSKNKWMRBZ-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)SC)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)SC)C(=O)OCC(C)C

Origin of Product

United States

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